Sodium butyrate

Catalog No.
S620482
CAS No.
156-54-7
M.F
C4H8NaO2
M. Wt
111.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium butyrate

CAS Number

156-54-7

Product Name

Sodium butyrate

IUPAC Name

sodium;butanoate

Molecular Formula

C4H8NaO2

Molecular Weight

111.09 g/mol

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);

InChI Key

SWEYNHYBJHPVJL-UHFFFAOYSA-N

SMILES

CCCC(=O)[O-].[Na+]

Synonyms

Acid, Butanoic, Acid, Butyric, Butanoic Acid, Butyrate, Magnesium, Butyrate, Sodium, Butyric Acid, Butyric Acid Magnesium Salt, Butyric Acid, Sodium Salt, Dibutyrate, Magnesium, Magnesium Butyrate, Magnesium Dibutyrate, Sodium Butyrate

Canonical SMILES

CCCC(=O)O.[Na]

Isomeric SMILES

CCCC(=O)[O-].[Na+]

Gut Health and Inflammatory Bowel Disease (IBD):

  • Anti-inflammatory properties: NaB can suppress the production of pro-inflammatory cytokines and promote the expression of anti-inflammatory mediators in intestinal cells, potentially offering benefits in IBD like ulcerative colitis and Crohn's disease. [Source: ]
  • Barrier function improvement: NaB can strengthen the intestinal barrier by enhancing tight junction integrity, potentially reducing intestinal permeability and inflammation in IBD. [Source: ]
  • Microbiome modulation: NaB can serve as a prebiotic, selectively promoting the growth of beneficial gut bacteria and creating an environment unfavorable for pathogenic bacteria, potentially influencing IBD development and progression. [Source: ]

However, clinical trials investigating NaB for IBD treatment have yielded mixed results, requiring further research to determine its efficacy and optimal dosage. [Source: ]

Cancer Research:

  • Anti-proliferative and pro-apoptotic effects: NaB can induce cell cycle arrest and apoptosis in cancer cells, potentially inhibiting tumor growth and progression. [Source: ]
  • Histone deacetylase (HDAC) inhibition: NaB acts as an HDAC inhibitor, modifying gene expression patterns and potentially suppressing cancer cell proliferation and promoting differentiation. [Source: ]
  • Immunomodulatory effects: NaB can enhance the anti-tumor immune response by activating immune cells and promoting their infiltration into tumors. [Source: ]

NaB is still under investigation for its potential use in cancer treatment, with preclinical and early clinical trials ongoing.

Metabolic Regulation and Obesity:

  • Improved insulin sensitivity: NaB can enhance insulin signaling and glucose uptake in cells, potentially contributing to improved blood sugar control in obesity and diabetes. [Source: ]
  • Increased energy expenditure: NaB can activate genes involved in brown adipose tissue (BAT) activation and thermogenesis, potentially promoting increased calorie burning and weight management. [Source: ]
  • Reduced gut inflammation: NaB's anti-inflammatory properties in the gut might indirectly contribute to improved metabolic health by reducing systemic inflammation associated with obesity. [Source: ]

Sodium butyrate is a sodium salt of butyric acid, with the chemical formula NaC4H7O2\text{NaC}_4\text{H}_7\text{O}_2 or Na+C3H7COO\text{Na}^+\text{C}_3\text{H}_7\text{COO}^-. It is typically encountered as a white, water-soluble crystalline solid that possesses a strong and unpleasant odor. Sodium butyrate is produced in the human gut through the fermentation of dietary fibers, particularly from legumes and nuts, and is also found in certain dairy products such as Parmesan cheese and butter . This compound plays a significant role in various biological processes, including cell differentiation and gene expression regulation, making it a valuable subject of study in biological and medical research.

The primary mechanism of action for sodium butyrate is its inhibition of histone deacetylases (HDACs) []. HDACs are enzymes that remove acetyl groups from histone proteins, which control how tightly DNA is packaged within the cell nucleus. By inhibiting HDACs, sodium butyrate increases acetylation of histones, leading to a looser chromatin structure and facilitating the access of transcription factors to DNA. This altered chromatin structure can influence the expression of various genes, including those involved in cell proliferation, differentiation, and apoptosis (programmed cell death).

, primarily involving its interaction with other substances. One notable reaction is its formation from butyric acid and sodium hydroxide. The reaction proceeds as follows:

C3H7COOH+NaOHNaC4H7O2+H2O\text{C}_3\text{H}_7\text{COOH}+\text{NaOH}\rightarrow \text{NaC}_4\text{H}_7\text{O}_2+\text{H}_2\text{O}

In this reaction, butyric acid reacts with sodium hydroxide to form sodium butyrate and water. The synthesis can be optimized by controlling temperature and concentration to achieve high yields (up to 98%) through evaporation and crystallization processes .

Sodium butyrate has diverse biological activities, particularly in the context of cellular mechanisms. It acts as an inhibitor of class I and class II histone deacetylases (HDACs), which are enzymes involved in modifying chromatin structure and regulating gene expression. This inhibition leads to histone hyperacetylation, affecting approximately 2% of mammalian genes .

Furthermore, sodium butyrate has been shown to:

  • Induce differentiation in various cell types.
  • Modulate immune responses by influencing regulatory T cells.
  • Reduce inflammation and oxidative stress in various tissues, including the kidneys .

Its role as a short-chain fatty acid also contributes to gut health by serving as an energy source for colonocytes and promoting the growth of beneficial gut bacteria .

Sodium butyrate can be synthesized through several methods, with the most common being the neutralization of butyric acid with sodium hydroxide. Key steps include:

  • Reaction Setup: Butyric acid is slowly added to an aqueous solution of sodium hydroxide while maintaining controlled temperatures (50°C - 60°C).
  • Evaporation: After the reaction completes, water is evaporated to concentrate the solution.
  • Crystallization: The product is cooled to allow crystallization of sodium butyrate.
  • Drying: The crystallized product is dried to obtain pure sodium butyrate .

Alternative methods may involve enzymatic synthesis or fermentation processes using specific microbial strains capable of producing sodium butyrate from carbohydrates.

Sodium butyrate has numerous applications across various fields:

  • Biological Research: Used extensively in studies related to gene expression, epigenetics, and cell differentiation due to its role as an HDAC inhibitor.
  • Nutritional Supplements: Promoted for gut health due to its production from dietary fibers; it enhances the growth of beneficial gut bacteria.
  • Therapeutic Uses: Investigated for potential therapeutic effects in conditions such as inflammatory bowel disease, cancer therapy, and metabolic disorders due to its anti-inflammatory properties .
  • Food Industry: Occasionally used as a food additive for flavoring.

Research indicates that sodium butyrate interacts with various cellular pathways. For instance:

  • It enhances the activation of regulatory T cells in the colon, which play a crucial role in maintaining immune homeostasis .
  • Sodium butyrate treatment has been shown to upregulate genes associated with anti-inflammatory responses while downregulating pro-inflammatory cytokines .
  • Studies have demonstrated its ability to modulate gut microbiota composition, potentially improving health outcomes related to metabolic syndrome and obesity .

These interactions highlight sodium butyrate's potential as a therapeutic agent in managing inflammatory conditions.

Sodium butyrate shares similarities with several other short-chain fatty acids, particularly those involved in gut health. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Properties
Sodium ButyrateNaC4H7O2\text{NaC}_4\text{H}_7\text{O}_2Inhibits HDACs; promotes gut health; anti-inflammatory effects
Sodium PropionateNaC3H5O2\text{NaC}_3\text{H}_5\text{O}_2Similar HDAC inhibition; less potent than butyrate in promoting gut health
Sodium AcetateNaC2H3O2\text{NaC}_2\text{H}_3\text{O}_2Used primarily for metabolic energy; less impact on histone modification
Sodium ValerateNaC5H11O2\text{NaC}_5\text{H}_{11}\text{O}_2Similar fatty acid profile; less studied for HDAC inhibition

Sodium butyrate stands out due to its significant role in epigenetic regulation and its unique ability to enhance gut microbiota health through fermentation processes, making it a compound of considerable interest in both research and therapeutic contexts.

Physical Description

White powder; [MSDSonline]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

111.04219878 g/mol

Monoisotopic Mass

111.04219878 g/mol

Heavy Atom Count

7

LogP

-3.2 (LogP)

Appearance

Assay:≥95% (NMR)A crystalline solid

Melting Point

251.0 °C

UNII

8RAS91C36W

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (45.45%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Sodium Butyrate is the sodium salt of butyrate with potential antineoplastic activity. Butyrate, a short chain fatty acid, competitively binds to the zinc sites of class I and II histone deacetylases (HDACs). This binding affects hyperacetylation of histones, resulting in a modified DNA conformation, which subsequently leads to the uncoiling or relaxing of chromatin. Enhanced accessibility of chromatin to transcription-regulatory complexes leads to increased transcriptional activation of various epigenetically suppressed genes. Butyrate, a HDAC inhibitor, induces cell cycle arrest in G1 or G2/M and also increases the expression of other genes and proteins involved in cellular differentiation and apoptotic signaling.

MeSH Pharmacological Classification

Histamine Antagonists

Mechanism of Action

SODIUM BUTYRATE INHIBITED INITIATION OF VIRAL AND CELLULAR DNA REPLICATION IN POLYOMA VIRUS-INFECTED MOUSE KIDNEY CELLS.
24 HR AFTER TREATMENT OF FRIEND ERYTHROLEUKEMIA CELLS WITH MILLIMOLAR CONCN OF SODIUM BUTYRATE, THE CHROMATIN HISTONES HAD BECOME HYPERACETYLATED. DURING THIS SAME TIME PERIOD, THE BUTYRATE-TREATED FRIEND CELLS ACCUMULATED A POPULATION OF APPROX 38% NEW RNA TRANSCRIPTS SYNTHESIZED FROM UNIQUE SEQUENCES OF MOUSE DNA.
F9 mouse teratocarcinoma stem cells differentiate into parietal endoderm cells in the presence of retinoic acid, dibutyryl cyclic AMP, and theophylline. When F9 cells are exposed to 2-5 mM sodium butyrate plus retinoic acid, dibutyryl cyclic AMP, and theophylline, they fail to differentiate. Butyrate inhibits differentiation only when added within 8 hr after retinoic acid addition. Thus an early event in retinoid action on F9 cells is butyrate-sensitive. Butyrate inhibits histone deacetylation in F9 cells, and this could be the mechanism by which butyrate inhibits differentiation.
Sodium butyrate treatment enhanced the development of colonic neoplasia and was associated with increased fecal butyric acid concentrations in rats given parenteral administration of 1,2-dimethylhydrazine.
Inhibitors of DNA polymerase efficiently inhibit initiator induced amplification of SV40 DNA sequences in the SV40 transformed Chinese hamster cell line CO631. Sodium butyrate inhibits DNA synthesis by histone modification.

Vapor Pressure

0.00000015 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

156-54-7

Absorption Distribution and Excretion

Since cancer may be regarded as a disease of differentiation and sodium butyrate induces differentiation of malignant cells in vitro, a study of the clinical pharmacology of sodium butyrate was undertaken. Nine patients with acute myeloid (n= 1), acute monocytic (n= 1), acute myelomonocytic (n= 6) and acute undifferentiated (n= 1) leukemia were treated. Their median age was 52 (range, 27-78) years. Six of the nine patients were pretreated with cytostatic agents. Sodium butyrate was administered iv at a dosage of 500 mg/kg/day as continuous infusion over 10 days. A sensitive and reproducible high-performance liquid chromatographic separation was developed after derivatization of sodium butyrate with 2,4'-dibromoacetophenone employing crown ether catalysts. Plasma concentrations and urinary excretion of sodium butyrate were monitored during the 10 days of continous infusion and for 2 days thereafter. During infusion, plasma concentrations increased 6-fold over the endogenous butyrate level and reached 39-59 uM. The area under the curve of the exogenous butyrate was 384 + or - 50 uM X day (mean + or - standard deviation). After the end of infusion, concentrations declined rapidly with a half-life of 6.1 + or - 1.4 min, and reached pretreatment values within 1 hr. The total clearance rate was 83 + or - 12 ml/kg/min and the volume of distribution 738 + or - 245 ml/kg. The excreted amounts of butyrate in the urine were minmal as compared to the infused dose. Although excretion by other organs was not ruled out, it is suggested that the infused sodium butyrate was rapidly metabolized. A significant increase in peripheral blast cells was observed, whereas bone marrow cytologies before and after treatment did not reveal a significant change in blasts. Differential counts of peripheral white blood cells did not show significantly changes. No toxicity was encountered. The apparent lack of clinical efficacy may be explained by the low plasma levels of sodium butyrate due to its short half-life in vivo. In comparison, concentrations reported for in vitro studies were at least 10 times higher.

Wikipedia

Sodium_butyrate

Use Classification

Human drugs -> Rare disease (orphan)

General Manufacturing Information

Butanoic acid, sodium salt (1:1): ACTIVE

Analytic Laboratory Methods

NIOSH Method 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 1 ug/sample. The precision/RSD and the recovery are not given. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/
Method 3111: Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of sodium in water and wastewater. Using air-acetylene as the flame gas at a wavelength of 589.0 nm, the detection limit is 0.002 mg/l, with a sensitivity of 0.015 mg/l, at an optimum concentration range of 0.03-1 mg/l. /Sodium/
Method 305: Emission spectroscopy for the determination of sodium in water and wastewater samples. Using an inductively coupled plasma source at a wavelength of 589.0 nm, the detection limit is 30 ug/l. /Sodium/
EPA Method 7770. Atomic Absorption, Direct Aspiration for the determination of sodium in solution. Preliminary treatment of waste water, ground water, Extraction Procedure extracts, and industrial waste is always necessary because of the complexity and variability of the sample matrix. The performance characteristics for an aqueous sample free of interferences are the following: an optimum concentration range of 0.03-1 mg/l with a wavelength of 589.6 nm, a sensitivity of 0.002 mg/l, and a detection limit of 0.015 mg/l. Sodium is a universal contaminant, great care should be taken to avoid contamination. /Sodium/

Interactions

THE INDUCTION OF HELA CELL ALKALINE PHOSPHATASE ACTIVITY BY SODIUM BUTYRATE COULD BE INHIBITED BY THE COADMINISTRATION OF CAFFEINE OR THEOPHYLLINE.
SODIUM BUTYRATE AND DIMETHYL SULFOXIDE HAD MARKED EFFECTS ON THE GROWTH, MORPHOLOGY, AND BIOCHEMISTRY OF 2 HUMAN COLONIC ADENOCARCINOMA CELL LINES IN CULTURE. DOUBLING TIMES WERE INCR BETWEEN 18% & 660% WHEREAS CELL VIABILITY WAS UNAFFECTED.
SODIUM BUTYRATE TOGETHER WITH INTERFERON ENHANCED THE ANTITUMOR EFFECT OF INTERFERON IN VIVO. WHEN SARCOMA 180 TG CELLS WERE INOCULATED IN MICE, THE MEAN SURVIVAL TIME AND FINAL SURVIVAL RATE WERE GREATLY INCR COMPARED TO THOSE TREATED WITH INTERFERON ALONE.
THE COMBINATION OF THE SODIUM BUTYRATE WITH A THERAPEUTIC AGENT (X-RAYS, FLUOROURACIL, LOMUSTINE, VINCRISTINE, ADRIAMYCIN SULFATE, 5-(3,3-DIMETHYL-1-TRIAZENO)IMIDAZOLE-4-CARBOXAMIDE, OR METHOTREXATE) OR A CYCLIC AMP-STIMULATING AGENT (RO 20-1724, THEOPHYLLINE, PAPAVERINE, OR PROSTAGLANDIN E1) RESULTED IN A GREATER REDUCTION OF THE CELL NUMBER IN MOUSE NEUROBLASTOMA CULTURES THAN THAT OBSERVED WITH EACH AGENT ALONE.
Epstein-Barr virus producer and nonproducer cell lines were treated with a combination of phorbol 12-myristate 13-acetate and n-butyrate (sodium salt). These inducers caused a massive hypomethylation of the Epstein-Barr virus producer line P3HR-1 DNA (approx 30%) at the time when DNA replication was inhibited.

Dates

Modify: 2023-09-12

Kruh, Jacques (1981). "Effects of sodium butyrate, a new pharmacological agent, on cells in culture". Molecular and Cellular Biochemistry. 42 (2): 65–82. doi:10.1007/BF00222695. PMID 6174854. S2CID 24214720.

Candido, E; Reeves, Raymond; Davie, James R. (1978). "Sodium butyrate inhibits histone deacetylation in cultured cells". Cell. 14 (1): 105–13. doi:10.1016/0092-8674(78)90305-7. PMID 667927. S2CID 33206068.

Davie, James R. (2003). "Inhibition of Histone Deacetylase Activity by Butyrate". The Journal of Nutrition. 133 (7 Suppl): 2485S–2493S. doi:10.1093/jn/133.7.2485s. PMID 12840228.

"Sodium butanoate | 156-54-7". Chemicalbook.com. Retrieved 2016-05-31.

"Sodium butyrate ≥98.5% (GC) | Sigma-Aldrich". Sigmaaldrich.com. Retrieved 2016-05-31.

Li, Huating; Gao, Zhanguo; Zhang, Jin; Ye, Xin; Xu, Aimin; Ye, Jianping; Jia, Weiping (1 April 2012). "Sodium Butyrate Stimulates Expression of Fibroblast Growth Factor 21 in Liver by Inhibition of Histone Deacetylase 3". Diabetes. 61 (4): 797–806. doi:10.2337/db11-0846. PMC 3314370. PMID 22338096. Retrieved 27 November 2021 – via diabetes.diabetesjournals.org.

Buettner, Dan (22 May 2015). "Want Great Longevity and Health? It Takes a Village". Wsj.com. Retrieved 27 November 2021.

Wang, M., Wichienchot, S., He, X., et al. In vitro colonic fermentation of dietary fibers: Fermentation rate, short-chain fatty acid production and changes in microbiota. Trends Food Sci. Technol. 88(1), 1-9 (2019).

Smith, J.G., Yokoyama, W.H., and German, J.B. Butyric acid from the diet: Actions at the level of gene expression. Crit. Rev. Food Sci. Nutr. 38(4), 259-297 (1998).

Waldecker, M., Kautenburger, T., Daumann, H., et al. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. J. Nutr. Biochem. 19(9), 587-593 (2008).

Decrion-Barthod, A.-Z., Bosset, M., Plissonnier, M.-L., et al. Sodium butyrate with UCN-01 has marked antitumour activity against cervical cancer cells. Anticancer Res. 30(10), 4049-4061 (2010).

Joseph, J., Mudduluru, G., Antony, S., et al. Expression profiling of sodium butyrate (NaB)-treated cells: identification of regulation of genes related to cytokine signaling and cancer metastasis by NaB. Oncogene 23(37), 6304-6315 (2004).

Chabanas, A., Khoury, E., Goeltz, P., et al. Effects of butyric acid on cell cycle regulation and induction of histone Hl° in mouse cells and tissue culture inducibility of Hl° in the late S-G2 phase of the cell cycle. J. Mol. Biol. 183(2), 141-151 (1985).

Chen, G., Ran, X., Li, B., et al. Sodium butyrate inhibits inflammation and maintains epithelium barrier integrity in a TNBS-induced inflammatory bowel disease mice model. EBioMedicine 30(1), 317-325 (2018).

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